molecular formula C8H16O3 B025155 tert-Butyl (R)-2-hydroxybutyrate CAS No. 110171-06-7

tert-Butyl (R)-2-hydroxybutyrate

Cat. No.: B025155
CAS No.: 110171-06-7
M. Wt: 160.21 g/mol
InChI Key: UPRLOYNUXQZAPJ-UHFFFAOYSA-N
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Description

tert-Butyl ®-2-hydroxybutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group, with the ®-2-hydroxybutyrate moiety providing chirality to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ®-2-hydroxybutyrate can be synthesized through several methods. One common approach involves the esterification of ®-2-hydroxybutyric acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-hydroxybutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used to substitute the tert-butyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

tert-Butyl ®-2-hydroxybutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl ®-2-hydroxybutyrate exerts its effects depends on the specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. In biological systems, the ®-2-hydroxybutyrate moiety can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl alcohol
  • tert-Butyl chloride

Uniqueness

tert-Butyl ®-2-hydroxybutyrate is unique due to its chiral center, which imparts specific stereochemical properties that are not present in other tert-butyl esters. This chirality is crucial for applications in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

tert-butyl 2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRLOYNUXQZAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110171-06-7
Record name tert-butyl (3R)-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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